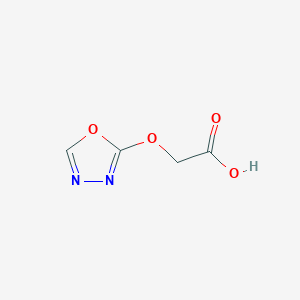
2-((1,3,4-Oxadiazol-2-yl)oxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1,3,4-Oxadiazol-2-yl)oxy)acetic acid is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties . The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom, which contributes to its unique chemical properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,4-Oxadiazol-2-yl)oxy)acetic acid typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of an acylhydrazide with an appropriate carboxylic acid derivative under dehydrating conditions . For example, the reaction between an acylhydrazide and carbon disulfide in an alcoholic alkaline solution, followed by acidification, can yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity products .
化学反应分析
Types of Reactions
2-((1,3,4-Oxadiazol-2-yl)oxy)acetic acid can undergo various chemical reactions, including:
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
2-((1,3,4-Oxadiazol-2-yl)oxy)acetic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-((1,3,4-Oxadiazol-2-yl)oxy)acetic acid involves its interaction with various molecular targets. The compound can inhibit enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells . For example, it may inhibit thymidylate synthase, an enzyme critical for DNA synthesis, thereby preventing cell division . Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with similar biological activities but different chemical properties.
1,2,3-Oxadiazole: Known for its antimicrobial and anticancer properties.
1,2,5-Oxadiazole: Less commonly studied but still of interest in medicinal chemistry.
Uniqueness
2-((1,3,4-Oxadiazol-2-yl)oxy)acetic acid is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its reactivity and biological activity . The presence of the acetic acid moiety also enhances its solubility and potential for further chemical modifications .
属性
分子式 |
C4H4N2O4 |
|---|---|
分子量 |
144.09 g/mol |
IUPAC 名称 |
2-(1,3,4-oxadiazol-2-yloxy)acetic acid |
InChI |
InChI=1S/C4H4N2O4/c7-3(8)1-9-4-6-5-2-10-4/h2H,1H2,(H,7,8) |
InChI 键 |
VCRSIFFTJAPGJC-UHFFFAOYSA-N |
规范 SMILES |
C1=NN=C(O1)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


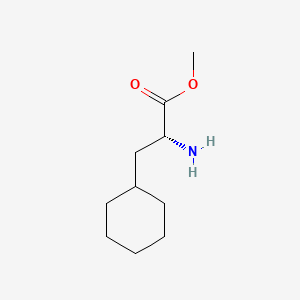
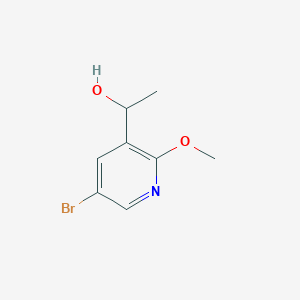
![5-Methoxy-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969646.png)
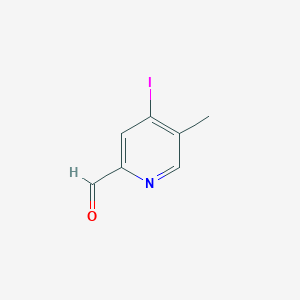
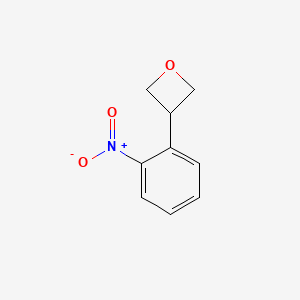
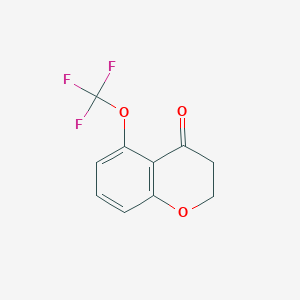
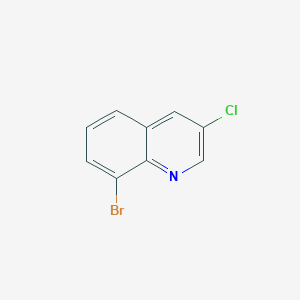
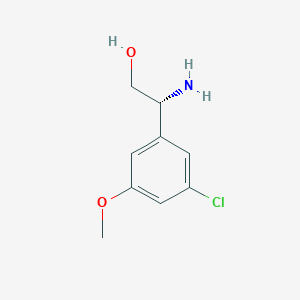
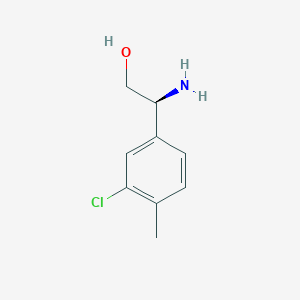
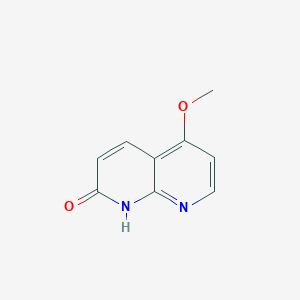
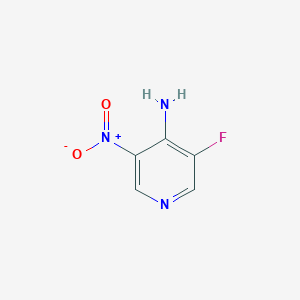
![7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12969676.png)
![(R)-N1-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine](/img/structure/B12969679.png)
![2-(3-Chlorophenyl)-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine](/img/structure/B12969681.png)
